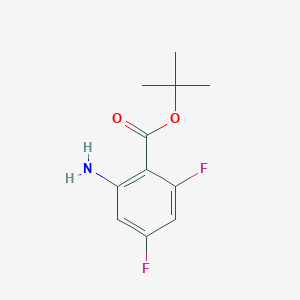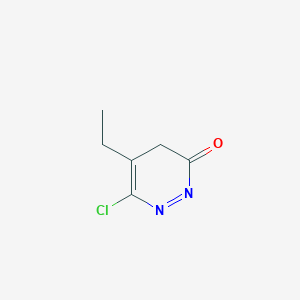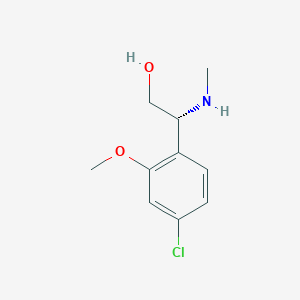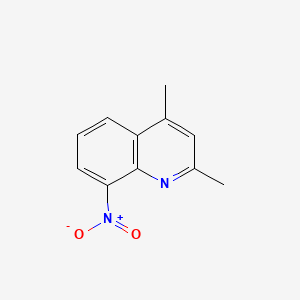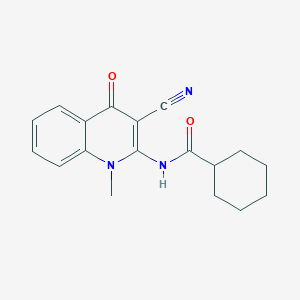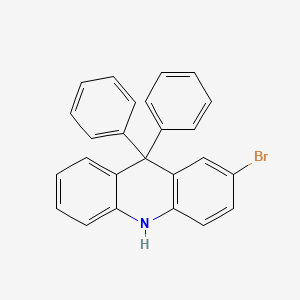
2-Bromo-9,9-diphenyl-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-9,9-diphenyl-9,10-dihydroacridine is an organic compound that belongs to the class of acridines. Acridines are heterocyclic compounds containing a tricyclic structure with nitrogen at the central ring. This compound is characterized by the presence of a bromine atom at the 2-position and two phenyl groups at the 9-position of the acridine skeleton. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-diphenyl-9,10-dihydroacridine typically involves the bromination of 9,9-diphenyl-9,10-dihydroacridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient mixing to ensure uniform bromination. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-9,9-diphenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives.
Reduction Reactions: The compound can be reduced to form 9,9-diphenyl-9,10-dihydroacridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Substituted acridine derivatives.
Oxidation Reactions: Acridone derivatives.
Reduction Reactions: 9,9-Diphenyl-9,10-dihydroacridine.
Applications De Recherche Scientifique
2-Bromo-9,9-diphenyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as an intercalating agent in DNA studies.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-9,9-diphenyl-9,10-dihydroacridine involves its interaction with biological molecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in anticancer research, where the compound can target rapidly dividing cancer cells. The molecular targets and pathways involved include DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine
- 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Uniqueness
2-Bromo-9,9-diphenyl-9,10-dihydroacridine is unique due to the presence of two phenyl groups at the 9-position, which enhances its ability to interact with biological molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propriétés
Formule moléculaire |
C25H18BrN |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
2-bromo-9,9-diphenyl-10H-acridine |
InChI |
InChI=1S/C25H18BrN/c26-20-15-16-24-22(17-20)25(18-9-3-1-4-10-18,19-11-5-2-6-12-19)21-13-7-8-14-23(21)27-24/h1-17,27H |
Clé InChI |
NLKFZSRXRSMWBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



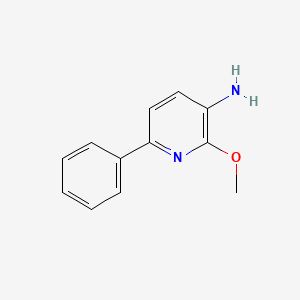
![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)
![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)

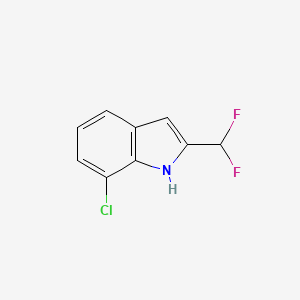
![(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)
![tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B12966403.png)
